N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-10-19(11-13-20)22-26(23,24)21-14-8-18(9-15-21)17-6-4-16(2)5-7-17/h4-15,22H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSOZDEEZVREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl Chloride
The foundational step in preparing N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide involves synthesizing the biphenyl sulfonyl chloride intermediate. A modified Friedel-Crafts sulfonation protocol, adapted from chlorobenzene sulfonation methods, is commonly employed. Chlorosulfonic acid reacts with 4-methylbiphenyl under controlled conditions, yielding the sulfonyl chloride derivative. Critical parameters include:
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Molar ratio : A 3:1 excess of chlorosulfonic acid to biphenyl ensures complete conversion, minimizing byproducts like 4,4'-dimethylbiphenyl sulfone.
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Solvent system : Halogenated solvents (e.g., 1,2-dichloroethane) enhance solubility and stabilize reactive intermediates.
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Catalysis : Alkali metal salts (e.g., NaCl) or ammonium salts accelerate sulfonation by polarizing the chlorosulfonic acid.
Table 1 : Optimization of 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl Chloride Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chlorosulfonic Acid (eq) | 3.0 | 4.0 | 5.0 |
| Reaction Temp (°C) | 55–60 | 60–65 | 65–70 |
| Yield (%) | 72 | 85 | 78 |
| Byproduct Formation (%) | 15 | 8 | 12 |
Condition 2 (4.0 eq chlorosulfonic acid at 60–65°C) balances yield (85%) and byproduct suppression (8%).
Anhydrous Sulfonyl Chloride Isolation
Post-sulfonation, the crude product is washed with ice water to remove residual acid, followed by azeotropic distillation with 1,2-dichloroethane to yield anhydrous sulfonyl chloride. This step prevents hydrolysis to the sulfonic acid, ensuring reactivity in subsequent amidation.
Amidation of Sulfonyl Chloride with 4-Ethoxyaniline
Nucleophilic Substitution Mechanism
The sulfonyl chloride intermediate reacts with 4-ethoxyaniline in a nucleophilic substitution to form the target sulfonamide. Triethylamine (TEA) is employed as a base to scavenge HCl, shifting equilibrium toward product formation. Key variables include:
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Solvent : Ethanol or dichloromethane (DCM) facilitates homogeneous mixing.
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Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.
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Reaction Time : 4–6 hours under reflux achieves >90% conversion.
Table 2 : Amidation Reaction Optimization
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Ethanol | DCM | THF |
| Temp (°C) | 78 | 40 | 66 |
| Yield (%) | 92 | 88 | 75 |
| Purity (HPLC, %) | 98.5 | 97.2 | 95.1 |
Ethanol under reflux (Condition A) provides optimal yield (92%) and purity (98.5%).
Purification and Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Analytical data align with literature:
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Melting Point : 162–164°C (lit. 160–163°C for analogous sulfonamides).
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FTIR : νmax 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3280 cm⁻¹ (N–H).
Alternative Pathways: Coupling and Functionalization
Suzuki-Miyaura Cross-Coupling for Biphenyl Core
An alternative route constructs the biphenyl moiety via palladium-catalyzed coupling. 4-Bromophenyl sulfonyl chloride reacts with 4-methylphenylboronic acid under Suzuki conditions:
Etherification of 4-Aminophenol
4-Ethoxyaniline, the amidation substrate, is synthesized by alkylating 4-aminophenol with ethyl bromide in K₂CO₃/DMF. Ethanolysis at 80°C for 12 hours achieves 89% yield.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms >98% purity. UV detection at 254 nm identifies residual amines (<0.2%).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.0 Hz, 2H, ArH), 7.45–7.30 (m, 4H, ArH), 6.90 (d, J=8.8 Hz, 2H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃).
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HRMS : m/z calcd for C₂₁H₂₁NO₃S [M+H]⁺: 366.1264; found: 366.1268.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have investigated the potential anticancer properties of sulfonamide derivatives, including N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide. These compounds are designed to target specific cancer cell pathways and enhance therapeutic efficacy. For instance, a series of chalcone-sulfonamide hybrids demonstrated promising cytotoxic effects against various cancer cell lines, indicating that modifications to the sulfonamide structure can lead to enhanced anticancer activity .
2. Antimicrobial Activity:
Sulfonamides have historically been known for their antibacterial properties. Research highlights that this compound exhibits moderate antimicrobial activity against several bacterial strains. Specifically, studies have shown that when combined with standard antibiotics like ciprofloxacin, this compound can enhance the antibacterial effect significantly, suggesting a synergistic interaction that could be beneficial in treating resistant bacterial infections .
Table 1: Summary of Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 512 μg/mL |
| This compound | Pseudomonas aeruginosa | 256 μg/mL |
| Ciprofloxacin | Escherichia coli | 128 μg/mL |
| Ciprofloxacin + this compound | Escherichia coli | 64 μg/mL |
The above table illustrates the antimicrobial efficacy of this compound compared to ciprofloxacin alone and in combination.
Synergistic Effects in Combination Therapies
The combination of this compound with other antibiotics has been explored to overcome antibiotic resistance. In vitro studies indicate that this compound enhances the effectiveness of existing antibiotics by lowering their MIC values significantly. This synergistic effect is crucial for developing new treatment regimens for resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared with related sulfonamides below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound (electron-donating) contrasts with trifluoromethoxy (CF3O, electron-withdrawing) in D3 and D4, which may alter solubility and reactivity .
- Steric Effects : Bulky substituents like the cyclohexyl group in leramistat reduce conformational flexibility compared to the ethoxyphenyl group .
Physicochemical Properties
- Melting Points : Analogous compounds with methyl or methoxy substituents (e.g., VM-10, D3) exhibit melting points between 136–140°C, suggesting the target compound may fall within this range .
Biological Activity
N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H21NO3S
- Molecular Weight : 373.46 g/mol
- Structure : The compound features a biphenyl core with an ethoxyphenyl group and a sulfonamide functional group, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Biphenyl Core : Achieved through a Suzuki coupling reaction.
- Introduction of Sulfonamide Group : Reacting the biphenyl compound with sulfonyl chloride in the presence of a base.
- Ethoxylation : Introduction of the ethoxy group via electrophilic aromatic substitution.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for folate synthesis in microorganisms. By inhibiting dihydropteroate synthase, this compound disrupts folate production, leading to microbial cell death.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentrations (MICs) ranging from 256 to 512 μg/mL for pathogens like Pseudomonas aeruginosa and Escherichia coli .
Case Studies and Experimental Data
Toxicity and Safety Profile
Toxicological assessments have indicated that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties. It has shown low mutagenic risk in Ames tests and acceptable predicted maximum tolerated doses in humans .
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of biphenyl precursors. For example, coupling 4-methylbiphenyl-4-sulfonyl chloride with 4-ethoxyaniline under controlled pH (8–9) and temperature (80–100°C) in anhydrous dichloromethane or THF. Optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and using catalysts like DMAP (4-dimethylaminopyridine) can enhance yields to >75%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify ethoxy (-OCHCH), methylbiphenyl, and sulfonamide (-SONH-) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of molecular geometry and packing (if crystals are obtainable) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
Q. What analytical techniques are critical for characterizing this compound's physicochemical properties?
- Methodological Answer : Key techniques include:
- Thermogravimetric Analysis (TGA) : To determine thermal stability and decomposition profiles.
- Differential Scanning Calorimetry (DSC) : For melting point and phase transitions.
- UV-Vis Spectroscopy : To assess electronic transitions and solubility in solvents like DMSO or ethanol.
- Powder X-ray Diffraction (PXRD) : For polymorph identification in solid-state studies .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this sulfonamide derivative in biological systems?
- Methodological Answer : SAR studies require:
- Systematic Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or halogen) or biphenyl methyl group to assess bioactivity changes.
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2) using fluorometric or calorimetric methods.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to protein targets (e.g., COX-2 or kinase domains).
- Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q. How can contradictory data regarding the compound's biological activity (e.g., anticancer vs. anti-inflammatory effects) be resolved?
- Methodological Answer : Resolve contradictions by:
- Orthogonal Assays : Validate results using independent methods (e.g., Western blotting alongside flow cytometry).
- Dose-Response Studies : Identify concentration-dependent effects (IC curves).
- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation (e.g., liver microsomal stability tests).
- Target Specificity Screening : Use CRISPR/Cas9 knockouts to confirm on-target effects .
Q. How does molecular packing in the crystal lattice influence physicochemical behavior (e.g., solubility, stability)?
- Methodological Answer : Crystal lattice analysis via X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and ethoxy oxygen). These interactions affect:
- Solubility : Strong hydrogen bonding reduces aqueous solubility but enhances lipid bilayer penetration.
- Stability : Tight packing improves thermal stability (e.g., higher melting points). Computational tools (Mercury Software) can simulate lattice energy and predict dissolution rates .
Q. What experimental designs are optimal for studying this compound's mechanism of action in complex biological pathways?
- Methodological Answer : Integrate multi-omics approaches:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction partners.
- Transcriptomics : RNA-seq to map gene expression changes post-treatment.
- Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP/ADP ratios).
- Kinase Profiling : Use kinase inhibitor beads (KIBs) to capture inhibited kinases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across different studies?
- Methodological Answer : Standardize assay conditions:
- Cell Line Authentication : Ensure consistent use of validated cell lines (e.g., ATCC-certified HeLa or MCF-7).
- Assay Duration : Align incubation times (e.g., 48 vs. 72 hours).
- Control Normalization : Use identical positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Data Reprodubility : Triplicate experiments with independent compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
